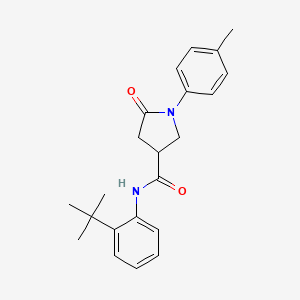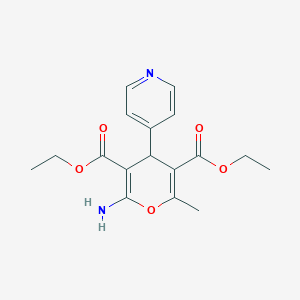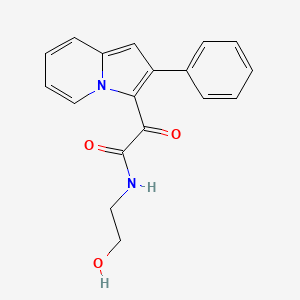
N-(2-tert-butylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-tert-butylphenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as BPP-5 and has been synthesized using different methods.
Mecanismo De Acción
BPP-5 inhibits protein-protein interactions by binding to a specific site on the protein surface. This binding causes a change in the protein conformation, which prevents the interaction between two proteins. This mechanism of action makes BPP-5 a potential therapeutic agent for various diseases.
Biochemical and Physiological Effects:
BPP-5 has been shown to have biochemical and physiological effects in various studies. In one study, BPP-5 was found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. BPP-5 has also been shown to inhibit the activity of enzymes involved in the development of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPP-5 has several advantages for lab experiments. It has high selectivity and potency, making it an ideal tool for studying protein-protein interactions. However, BPP-5 has limitations in terms of its solubility and stability, which can affect its activity in different experiments.
Direcciones Futuras
BPP-5 has potential applications in various fields of research, including drug development and disease treatment. Future research should focus on improving the solubility and stability of BPP-5, as well as exploring its potential therapeutic applications in different diseases. Additionally, the development of BPP-5 analogs with improved properties can also be a future direction for research.
Métodos De Síntesis
BPP-5 can be synthesized using different methods. One of the most common methods involves the reaction of 2-tert-butylphenylamine with 4-methylbenzoyl chloride in the presence of triethylamine and dichloromethane. The resulting product is then reacted with pyrrolidine-3-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide and 1-hydroxybenzotriazole. The final product is purified using column chromatography.
Aplicaciones Científicas De Investigación
BPP-5 has been found to have potential applications in various fields of scientific research. One of the significant applications of BPP-5 is in the study of protein-protein interactions. BPP-5 has been shown to inhibit the interaction between two proteins, which is essential for the development of various diseases, including cancer.
Propiedades
IUPAC Name |
N-(2-tert-butylphenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-15-9-11-17(12-10-15)24-14-16(13-20(24)25)21(26)23-19-8-6-5-7-18(19)22(2,3)4/h5-12,16H,13-14H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLFHJRGECBRLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-[(3-methyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B4998864.png)
![5-methyl-N-phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4998874.png)
![3,3-dimethyl-11-(1-naphthyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4998900.png)
![2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis[N-(3,4-dimethylphenyl)acetamide]](/img/structure/B4998904.png)
![N-[1-(4-ethoxyphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B4998907.png)
![1-[2-(4-chlorophenyl)ethyl]-6-oxo-N-(4-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B4998911.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3,3-diphenylpropanamide](/img/structure/B4998918.png)
![N-[4-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B4998921.png)

![1-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4998933.png)


![N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B4998952.png)
![N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-furamide](/img/structure/B4998960.png)